molecular formula C9H13ClN2 B3029014 Cyclopropyl(pyridin-2-YL)methanamine hcl CAS No. 478263-93-3

Cyclopropyl(pyridin-2-YL)methanamine hcl

Cat. No.: B3029014
CAS No.: 478263-93-3
M. Wt: 184.66
InChI Key: UCOQXOUIBFTFOG-UHFFFAOYSA-N
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Description

Cyclopropyl(pyridin-2-yl)methanamine hydrochloride is a chemical compound that features a cyclopropyl group attached to a pyridin-2-ylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(pyridin-2-yl)methanamine hydrochloride typically involves the reaction of pyridin-2-ylmethanamine with cyclopropyl derivatives under specific conditions. One common method involves the reduction of pyridin-2-ylmethylamine derivatives by reducing amination of cyanohydrins . The reaction conditions often include the use of reducing agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of cyclopropyl(pyridin-2-yl)methanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(pyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper catalysis with water as the oxygen source.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: Different amine derivatives.

    Substitution: Various substituted pyridin-2-ylmethanamine derivatives.

Scientific Research Applications

Cyclopropyl(pyridin-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of cyclopropyl(pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-ylmethanamine: A structurally similar compound without the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridin-2-yl moiety.

    Pyridin-2-yl-methanones: Oxidized derivatives of pyridin-2-ylmethanamine.

Uniqueness

Cyclopropyl(pyridin-2-yl)methanamine hydrochloride is unique due to the presence of both the cyclopropyl and pyridin-2-yl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

cyclopropyl(pyridin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;/h1-3,6-7,9H,4-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOQXOUIBFTFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676886
Record name 1-Cyclopropyl-1-(pyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478263-93-3
Record name 1-Cyclopropyl-1-(pyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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